molecular formula C23H28N2O4 B2445623 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide CAS No. 921567-15-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

Cat. No. B2445623
CAS RN: 921567-15-9
M. Wt: 396.487
InChI Key: OFMPLXXFWFFYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Antagonism

Studies on compounds structurally related to "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide" have demonstrated significant serotonin-3 (5-HT3) receptor antagonistic activity. This is particularly relevant for developing treatments for conditions like nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. The exploration of structure-activity relationships (SAR) within this class of compounds aims to optimize their effectiveness as 5-HT3 receptor antagonists, highlighting their therapeutic potential in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) (Harada et al., 1995).

Dopamine Receptor Agonism

Another line of research involves the dopaminergic system, where related compounds have shown to act as dopamine receptor agonists. These findings are significant for potential applications in treating neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. The specific activity of these compounds on dopamine D2 and D3 receptors suggests a nuanced approach to modulating dopaminergic signaling pathways, with implications for improving motor control and psychiatric symptoms (Smith et al., 1997).

Alzheimer's Disease Imaging

In Alzheimer's disease research, related compounds with the ability to bind to β-amyloid plaques offer potential as diagnostic tools. Positron Emission Tomography (PET) imaging agents based on these compounds can facilitate early detection and monitoring of Alzheimer's disease progression. The high affinity for β-amyloid aggregates and the capability for in vivo imaging underscore their value in neurodegenerative disease research (Cui et al., 2012).

Antimicrobial Activity

Compounds within this chemical space have also been investigated for their antimicrobial properties, targeting a range of bacterial and fungal pathogens. The synthesis and screening of such compounds for antibacterial and antifungal activity highlight their potential as templates for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, indicating the need for novel therapeutic strategies to combat infectious diseases (Desai et al., 2013).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-13-25-19-12-9-17(14-20(19)29-15-23(3,4)22(25)27)24-21(26)16-7-10-18(11-8-16)28-6-2/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMPLXXFWFFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.